molecular formula C27H23FN6O3 B2719646 3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031664-99-9

3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2719646
M. Wt: 498.518
InChI Key:
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxyphenyl group, a piperazine group, and a triazoloquinazolinone group .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For example, they can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .

Scientific Research Applications

Quality Control and Antimalarial Agent Development

A study focused on developing quality control methods for a compound similar to the requested chemical, highlighting its potential as an antimalarial agent. This research aimed at establishing quality control methods including solubility, identification, impurity analysis, and assay by potentiometric titration among other parameters. The study underscores the significance of stringent quality control in the development of pharmaceutical compounds for antimalarial therapies (Danylchenko et al., 2018).

Antimicrobial and Anticancer Applications

Another research avenue explores the synthesis and antimicrobial activities of triazole derivatives, which includes compounds structurally related to the one of interest. These derivatives exhibited promising antimicrobial properties against various microorganisms, suggesting their potential in combating infectious diseases (Bektaş et al., 2007). Additionally, the synthesis of triazoloquinoline derivatives has been investigated for their anticancer activity, revealing some derivatives with significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications in cancer treatment (Reddy et al., 2015).

Antihistaminic and Benzodiazepine Binding Activities

Further research into related chemical structures includes their potential as H1-antihistaminic agents, with studies showing significant protection against histamine-induced bronchospasm in animal models. This suggests possible applications in treating allergic reactions (Alagarsamy et al., 2009). Additionally, derivatives have been synthesized for high-affinity benzodiazepine receptor binding, indicating potential use in neurological disorders (Francis et al., 1991).

Synthesis and Pharmacological Investigations

Research on the synthesis of novel triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents shows significant potential in cancer therapy. Some compounds demonstrated potent inhibitory activities, highlighting their potential as anticancer agents (Driowya et al., 2016).

properties

CAS RN

1031664-99-9

Product Name

3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Molecular Formula

C27H23FN6O3

Molecular Weight

498.518

IUPAC Name

3-(2-fluorophenyl)-8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C27H23FN6O3/c1-37-19-9-7-18(8-10-19)32-12-14-33(15-13-32)27(36)17-6-11-21-23(16-17)34-25(29-26(21)35)24(30-31-34)20-4-2-3-5-22(20)28/h2-11,16,31H,12-15H2,1H3

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6F

solubility

not available

Origin of Product

United States

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